Cas no 10381-82-5 (8-Bromo-1,3,7-trimethylxanthine)

8-Bromo-1,3,7-trimethylxanthine structure
10381-82-5 structure
Product Name:8-Bromo-1,3,7-trimethylxanthine
CAS No:10381-82-5
MF:C8H9BrN4O2
MW:273.086660146713
CID:147672
PubChem ID:64127
Update Time:2025-04-19

8-Bromo-1,3,7-trimethylxanthine Chemical and Physical Properties

Names and Identifiers

    • 1H-Purine-2,6-dione,8-bromo-3,7-dihydro-1,3,7-trimethyl-
    • 8-bromo-1,3,7-trimethylpurine-2,6-dione
    • xanthobine
    • 8-Brom-3,7-dihydro-1,3,7-trimethyl-1H-purin-2,6-dion
    • 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
    • 8-bromo-1,3,7-trimethylxanthine
    • 8-bromo-1,3,7-trimethyl-xanthine
    • 8-bromo-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione
    • 8-Bromocaffeine
    • 8-Caffeine bromide
    • AC1L20HX
    • AC1Q3XZU
    • Caffeine, 8-bromo-
    • Xanthobin
    • BDBM50045354
    • HMS2285D16
    • 8-Bromocaffeine, 98%
    • CHEMBL91786
    • SCHEMBL2501268
    • 8-bromo-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • 10381-82-5
    • NSC11255
    • 8-Bromo-1,3,7-trimethyl-3,7-dihydro-purine-2,6-dione
    • WLN: T56 BN DN FNVNVJ B1 CE F1 H1
    • CS-0367531
    • 1H-Purine-2,6-dione, 8-bromo-3,7-dihydro-1,3,7-trimethyl-
    • 8-bromo-1,3,7-trimethyl-1H-purine-2,6(3H,7H)-dione
    • AKOS003589989
    • AB00401554-09
    • SR-01000403856
    • DTXSID10146069
    • SMR000038779
    • NSC 11255
    • NSC-11255
    • 1H-Purine-2,6(3H,7H)-dione, 8-bromo-1,3,7-trimethyl-
    • 1H-Purine-2, 8-bromo-3,7-dihydro-1,3,7-trimethyl-
    • MLS000080740
    • NCGC00071821-02
    • 8-Bromo-1,3,7-trimethyl xanthine
    • 8-Bromo-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione #
    • SR-01000403856-1
    • 8-Bromo-1,3,7-trimethylxanthine
    • Inchi: 1S/C8H9BrN4O2/c1-11-4-5(10-7(11)9)12(2)8(15)13(3)6(4)14/h1-3H3
    • InChI Key: YRLRORFORQUTKS-UHFFFAOYSA-N
    • SMILES: BrC1=NC2=C(C(N(C)C(N2C)=O)=O)N1C

Computed Properties

  • Exact Mass: 271.99097
  • Monoisotopic Mass: 271.990888
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 324
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 58.4

Experimental Properties

  • Density: 1.9±0.1 g/cm3
  • Melting Point: 208-210°C
  • Boiling Point: 440.1±55.0 °C at 760 mmHg
  • Flash Point: 220.0±31.5 °C
  • Refractive Index: 1.724
  • PSA: 58.44
  • LogP: -0.26680
  • Vapor Pressure: 0.0±1.1 mmHg at 25°C

8-Bromo-1,3,7-trimethylxanthine Security Information

8-Bromo-1,3,7-trimethylxanthine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
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Chemenu
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B415340-100mg
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$ 110.00 2023-04-18
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B415340-250mg
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B415340-500mg
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Chemenu
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$226 2023-11-26

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